molecular formula C7H7BrN4O B13326250 6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine

6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13326250
M. Wt: 243.06 g/mol
InChI Key: QTEOCVBCRFDHCT-UHFFFAOYSA-N
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Description

6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a bromine atom at the 6th position and an ethoxy group at the 2nd position of the triazolo[1,5-a]pyrimidine ring system.

Preparation Methods

The synthesis of 6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 6-bromo-2-ethoxy-3-nitropyridine with hydrazine hydrate, followed by cyclization with formamide. This reaction typically requires heating under reflux conditions .

Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation, nucleophilic addition, and subsequent condensation to form the target compound .

Chemical Reactions Analysis

6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, formamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound has been found to inhibit various kinases, including JAK1 and JAK2, by binding to their active sites and preventing substrate phosphorylation . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the observed biological effects.

Comparison with Similar Compounds

6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:

The unique combination of the bromine atom and ethoxy group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H7BrN4O

Molecular Weight

243.06 g/mol

IUPAC Name

6-bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H7BrN4O/c1-2-13-7-10-6-9-3-5(8)4-12(6)11-7/h3-4H,2H2,1H3

InChI Key

QTEOCVBCRFDHCT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C=C(C=NC2=N1)Br

Origin of Product

United States

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